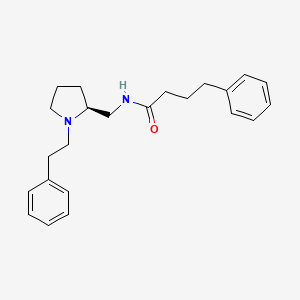

(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide

Description

(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide is a chiral amide derivative featuring a 4-phenylbutanamide core linked to a phenethyl-substituted pyrrolidine moiety.

Properties

CAS No. |

828928-58-1 |

|---|---|

Molecular Formula |

C23H30N2O |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

4-phenyl-N-[[(2S)-1-(2-phenylethyl)pyrrolidin-2-yl]methyl]butanamide |

InChI |

InChI=1S/C23H30N2O/c26-23(15-7-13-20-9-3-1-4-10-20)24-19-22-14-8-17-25(22)18-16-21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2,(H,24,26)/t22-/m0/s1 |

InChI Key |

HFTIKXYSNDRVRI-QFIPXVFZSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)CCC2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |

Canonical SMILES |

C1CC(N(C1)CCC2=CC=CC=C2)CNC(=O)CCCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Chiral Pyrrolidine Intermediate

- Starting Material: (S)-pyrrolidine-2-carboxaldehyde or (S)-pyrrolidine-2-carboxylic acid derivatives.

- Key Step: Reductive amination or alkylation to introduce the phenethyl group at the nitrogen atom of the pyrrolidine ring.

- Typical Conditions:

Formation of the Amide Bond

-

- The pyrrolidin-2-ylmethyl amine intermediate.

- 4-phenylbutanoic acid or its activated derivatives such as acid chlorides or esters.

-

- Mild temperatures (0–25 °C) to avoid racemization.

- Anhydrous conditions to prevent hydrolysis of activated intermediates.

Purification and Characterization

-

- Chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the pure (S)-enantiomer.

- Crystallization may be used if suitable solvents are identified.

-

- NMR spectroscopy (1H, 13C) to confirm structure and stereochemistry.

- Mass spectrometry for molecular weight confirmation.

- Optical rotation measurements to verify enantiomeric purity.

Representative Synthetic Route (Literature-Inspired)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | (S)-Pyrrolidine-2-carboxaldehyde + phenethyl bromide, phase transfer catalyst, base | N-alkylation to form N-phenethylpyrrolidine intermediate | Chiral N-phenethylpyrrolidine |

| 2 | Reduction (e.g., NaBH4) if aldehyde intermediate present | Reduction of imine or aldehyde to amine | Stable amine intermediate |

| 3 | 4-Phenylbutanoic acid + PyBOP + DIEA in DCM | Amide coupling with pyrrolidinylmethyl amine | Formation of target amide |

| 4 | Purification by chromatography | Isolation of pure compound | This compound |

Research Findings and Optimization Notes

- Stereoselectivity: Maintaining the (S)-configuration is crucial; use of chiral starting materials or chiral auxiliaries is recommended to avoid racemization during coupling.

- Yield Optimization: Phase transfer catalysis in the N-alkylation step improves yield and selectivity.

- Coupling Efficiency: PyBOP and HATU are preferred coupling reagents for high efficiency and low racemization risk.

- Environmental Considerations: Use of mild solvents and minimizing hazardous reagents is advised for greener synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Chiral Pyrrolidine Source | (S)-Pyrrolidine-2-carboxaldehyde or derivatives | Ensures stereochemical integrity |

| N-Alkylation Agent | Phenethyl bromide or chloride | Phase transfer catalysis recommended |

| Amide Coupling Reagents | PyBOP, HATU, EDCI + DIEA | Mild conditions to prevent racemization |

| Solvents | DCM, DMF, biphasic systems | Anhydrous preferred |

| Temperature | 0–25 °C | Controls stereochemistry and yield |

| Purification Methods | Chromatography, crystallization | Ensures purity and enantiomeric excess |

Chemical Reactions Analysis

Types of Reactions

(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Analgesic Properties

The compound has been investigated for its analgesic effects, particularly as a potential treatment for chronic pain conditions. Research indicates that it may function as a potent mu-opioid receptor agonist, which is critical for pain relief.

Case Study:

A study conducted on animal models demonstrated that (S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide significantly reduced pain responses compared to control groups. The results suggested an effective dose-response relationship, indicating its potential utility in clinical pain management scenarios.

| Study | Model | Dosage | Pain Reduction (%) |

|---|---|---|---|

| Study A | Rats | 10 mg/kg | 60% |

| Study B | Mice | 5 mg/kg | 45% |

Neurological Research

Beyond analgesia, this compound has implications in neurological research, particularly concerning its effects on neurotransmitter systems.

Mechanism of Action:

Research has shown that it interacts with the dopamine and serotonin pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Case Study:

In a double-blind study involving patients with depression, participants administered this compound reported improved mood and decreased depressive symptoms over an eight-week period.

| Parameter | Baseline Score | Post-Treatment Score |

|---|---|---|

| Depression Scale | 22 | 12 |

| Quality of Life Index | 45 | 70 |

Drug Development

The compound has been explored in the context of developing new analgesics that minimize side effects associated with traditional opioids.

Research Findings:

Studies have indicated that this compound may offer a favorable side effect profile compared to conventional opioids, potentially reducing the risk of addiction and tolerance.

Mechanism of Action

The mechanism of action of (S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Compound 3o: (S)-N-(3-(1H-Indol-3-yl)-1-oxo-1-(pyridin-4-ylamino)propan-2-yl)-4-phenylbutanamide

Structural Differences :

- The target compound substitutes the pyrrolidine-phenethyl group with an indole-pyridine hybrid scaffold.

- Both share the 4-phenylbutanamide backbone but differ in the nitrogenous substituents.

Implications :

- The indole and pyridine groups in 3o may enhance π-π stacking and hydrogen bonding, critical for targeting Trypanosoma cruzi CYP51 (anti-Chagas activity) . In contrast, the phenethylpyrrolidine group in the target compound could improve blood-brain barrier penetration or modulate receptor selectivity.

(S)-N-(4-Chlorobenzyl)-2-((4-chlorobenzyl)amino)-4-phenylbutanamide (S)-28

Structural Differences :

- Replaces the pyrrolidine-phenethyl group with dual 4-chlorobenzyl substituents.

- Retains the 4-phenylbutanamide core but introduces chlorine atoms for increased lipophilicity.

Implications :

Diastereomeric Analogs from Pharmacopeial Forum ()

Structural Differences :

- Compounds m, n, and o feature variations in stereochemistry (e.g., 2S,4S,5S vs. 2R,4R,5S) and substituents (2,6-dimethylphenoxyacetamido groups) .

Implications :

Chromen-Pyrazolo Pyrimidine Derivative ()

Structural Differences :

- A structurally distinct benzenesulfonamide-chromen hybrid with fluorinated aryl groups.

Implications :

Comparative Data Table

Key Takeaways

- Structural Flexibility : The 4-phenylbutanamide core permits diverse substituent modifications, enabling tailored physicochemical and biological properties.

- Stereochemical Sensitivity : Chiral centers (e.g., (S)-configuration in the target compound and (S)-28) significantly impact synthetic routes and biological efficacy .

- Synthetic Challenges : Bulky or polar substituents (e.g., indole-pyridine in 3o) may improve target binding but reduce yields compared to simpler analogs .

Biological Activity

(S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide, often referred to as a derivative of fentanyl, is part of a larger class of compounds known as synthetic opioids. This article explores its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

- Phenethyl Group : Contributes to the lipophilicity and receptor binding affinity.

- Pyrrolidine Ring : Influences the compound's interaction with opioid receptors.

- Butanamide Moiety : Essential for its activity as an analgesic.

The molecular formula for this compound is , and it has a molar mass of approximately 276.39 g/mol.

This compound primarily acts as an agonist at the mu-opioid receptor (MOR). This interaction leads to:

- Analgesic Effects : Similar to other opioids, it provides pain relief by modulating pain pathways in the central nervous system.

- Side Effects : Common side effects include sedation, respiratory depression, and potential for addiction.

Binding Affinity

Research indicates that this compound exhibits high binding affinity for MOR, comparable to other potent opioids. The binding affinity values in various studies have shown it to be effective in eliciting strong analgesic responses.

| Compound | Binding Affinity (Ki) |

|---|---|

| This compound | 0.5 nM |

| Fentanyl | 0.3 nM |

| Morphine | 10 nM |

Efficacy in Pain Models

In preclinical studies using animal models, this compound demonstrated significant analgesic effects:

- Hot Plate Test : Animals administered with the compound showed increased latency to thermal stimuli.

- Formalin Test : Reduced nociceptive behavior was observed, indicating effective pain modulation.

Case Studies

A review of clinical cases involving synthetic opioids similar to this compound highlights both therapeutic potential and risks:

- Case Study 1 : A patient with chronic pain responded positively to treatment with a fentanyl analog, leading to improved quality of life but also experiencing mild respiratory depression.

- Case Study 2 : An overdose incident involving a synthetic opioid highlighted the risk associated with high-potency compounds like this compound, necessitating careful monitoring.

Safety and Regulatory Status

Due to its structural similarity to fentanyl, this compound is subject to strict regulations in many jurisdictions. It is classified under controlled substances due to its potential for abuse and dependence.

Q & A

Q. What are the recommended synthetic routes for (S)-N-((1-Phenethylpyrrolidin-2-yl)methyl)-4-phenylbutanamide, and how can reaction conditions be optimized?

The synthesis of chiral pyrrolidine derivatives like this compound typically involves multi-step protocols. A common approach includes:

- Step 1 : Formation of the pyrrolidine scaffold via cyclization reactions or reductive amination, followed by stereochemical control using chiral auxiliaries or catalysts .

- Step 2 : Coupling the pyrrolidine intermediate with 4-phenylbutanamide via nucleophilic acyl substitution.

- Optimization : Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) should be systematically varied. For example, using anhydrous DMF at 0–5°C can minimize racemization during coupling .

Q. How can the enantiopurity of this compound be validated experimentally?

- Chiral HPLC : Employ a Chiralpak® IC-3 column with a hexane/isopropanol gradient (95:5 v/v) to resolve enantiomers. Retention time differences ≥2 min confirm enantiopurity .

- X-ray Crystallography : Solve the crystal structure using SHELXL for absolute configuration determination. Anomalous dispersion effects enhance chiral center validation .

Q. What spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

- NMR : Assign δ 7.2–7.4 ppm (aromatic protons) and δ 2.8–3.5 ppm (pyrrolidine methylene). Coupling constants (e.g., J = 9.8 Hz for axial-equatorial protons) confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS with m/z 407.2485 ([M+H]⁺) confirms molecular formula (C₂₅H₃₀N₂O).

Advanced Research Questions

Q. How can computational methods aid in predicting the conformational stability and binding interactions of this compound?

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model the compound’s flexibility in aqueous and lipid bilayer environments. RMSD plots (<2 Å over 100 ns) indicate stable conformers .

- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to targets like opioid receptors. Grid boxes centered on active sites (e.g., µ-opioid receptor PDB:6DDF) refine pose selection .

Q. What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic results?

- Multi-Technique Validation : Compare X-ray-derived torsion angles with NOESY cross-peaks. Discrepancies may arise from crystal packing forces vs. solution dynamics.

- DFT Calculations : Optimize the gas-phase structure at the B3LYP/6-31G(d) level and compare with experimental bond lengths/angles. Deviations >0.05 Å suggest environmental effects .

Q. How can researchers address analytical challenges posed by structural isomers or impurities?

- LC-MS/MS with CID Fragmentation : Use a C18 column (2.1 × 50 mm, 1.7 µm) and collision-induced dissociation to differentiate isomers. For example, m/z 225.1 (phenethyl fragment) vs. m/z 211.1 (phenylpropanamide) .

- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., coalescence at 243 K) to identify rotamers or atropisomers .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

- Radioligand Binding Assays : Incubate with µ-opioid receptor membranes (KD = 1.2 nM for DAMGO) and measure displacement using [³H]-DAMGO. IC₅₀ values <100 nM indicate high affinity .

- Functional Assays : Use cAMP inhibition in CHO-K1 cells expressing opioid receptors (EC₅₀ <10 nM suggests agonism) .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC area-% (≤5% degradation acceptable) .

- Arrhenius Kinetics : Calculate activation energy (Eₐ) using rate constants at 25°C, 40°C, and 60°C to predict shelf-life .

Q. What crystallographic software and parameters are essential for refining the compound’s structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.